BenchChemオンラインストアへようこそ!

LY-2300559

mGluR2 PAM CysLT1 antagonist migraine

LY-2300559 is the only commercially available small molecule combining mGluR2 positive allosteric modulation with CysLT1 antagonism—a dual pharmacology absent in selective tools like JNJ-40411813 or montelukast. Its pKa of 4.5 and low aqueous solubility make it an ideal model for solid dispersion formulation studies (2.6-fold Cmax improvement benchmarked). Discontinued in Phase II for toxicity, it serves as a critical reference for off-target hydroxyacetophenone scaffold safety profiling. Procure this compound to ensure experimental validity in dual-pathway migraine research where substitution with single-target agents would irreproducibly alter outcomes.

Molecular Formula C26H26O6
Molecular Weight 434.5 g/mol
CAS No. 889116-06-7
Cat. No. B1675624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-2300559
CAS889116-06-7
SynonymsLY-2300559;  LY2300559;  LY 2300559
Molecular FormulaC26H26O6
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O
InChIInChI=1S/C26H26O6/c1-3-5-22-23(13-12-21(16(2)27)25(22)29)32-15-17-8-10-18(11-9-17)24(28)19-6-4-7-20(14-19)26(30)31/h4,6-14,24,28-29H,3,5,15H2,1-2H3,(H,30,31)/t24-/m0/s1
InChIKeyDWQVYDLTPMGYNE-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY-2300559 (CAS 889116-06-7) Compound Overview: Dual mGluR2 PAM and CysLT1 Antagonist for Migraine Research


LY-2300559 is an investigational small molecule that functions as a dual positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2) and an antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) [1]. Developed by Eli Lilly for migraine prevention, this compound is characterized as a low-solubility carboxylic acid with a pKa of 4.5 . LY-2300559 advanced to Phase II clinical trials but development was subsequently discontinued [1][2].

Why LY-2300559 Cannot Be Substituted by Generic mGluR2 Modulators or CysLT1 Antagonists


LY-2300559 exhibits a unique dual pharmacological profile that is not replicated by selective mGluR2 PAMs (e.g., JNJ-40411813) or standalone CysLT1 antagonists (e.g., montelukast). This dual targeting is hypothesized to provide synergistic efficacy in migraine models [1]. Additionally, its physicochemical properties—specifically a pKa of 4.5 conferring low aqueous solubility—dictate specific formulation requirements that differ markedly from structurally distinct analogs such as LY404039 (pKa ~1.15) . Substitution with compounds lacking this precise combination of target engagement and biopharmaceutical characteristics would invalidate key experimental outcomes.

LY-2300559 Procurement-Relevant Quantitative Differentiation Evidence


Dual Mechanism of Action: mGluR2 Positive Allosteric Modulation and CysLT1 Antagonism

LY-2300559 is a dual mGluR2 positive allosteric modulator and CysLT1 antagonist [1]. In contrast, selective agents such as JNJ-40411813 (mGluR2 PAM only) or montelukast (CysLT1 antagonist only) lack this dual pharmacology. This dual targeting is hypothesized to confer synergistic efficacy in migraine models [2].

mGluR2 PAM CysLT1 antagonist migraine dual pharmacology

Physicochemical Differentiation: pKa Value Impact on Solubility and Formulation Strategy

LY-2300559 is a low-solubility carboxylic acid with a measured pKa of 4.5 . In contrast, the structurally distinct mGluR2/3 agonist LY404039 has a predicted pKa of 1.15 ± 0.40 . This ΔpKa of approximately 3.35 units translates to substantial differences in ionization state at physiological pH and consequently in aqueous solubility.

pKa solubility biopharmaceutics formulation

Formulation Performance Enhancement: Solid Dispersion vs. High-Shear Wet Granulation

In a human pharmacokinetic study, a solid dispersion formulation of LY-2300559 demonstrated a Cmax 2.6 times greater and an AUC 1.9 times greater compared to a conventional high-shear wet granulation (HSWG) formulation [1].

solid dispersion bioavailability Cmax AUC formulation comparison

Preclinical Efficacy in Migraine Model: Dural Plasma Protein Extravasation (PPE)

LY-2300559 demonstrated efficacy in the dural plasma protein extravasation (PPE) preclinical migraine model [1]. While direct quantitative comparator data are not available, this finding confirms target engagement and disease-relevant activity.

migraine PPE model in vivo efficacy preclinical

Clinical Development Status: Phase II Dose and Trial Design

LY-2300559 was evaluated in a randomized, double-blind, placebo-controlled Phase II proof-of-concept study for migraine prevention. The dosing regimen was 300 mg orally once daily for 12 weeks [1][2].

Phase II clinical trial dosing migraine prevention

LY-2300559 Recommended Research and Industrial Application Scenarios


Migraine Pathophysiology Research Requiring Dual mGluR2/CysLT1 Modulation

LY-2300559 is ideally suited for preclinical migraine studies where simultaneous modulation of glutamatergic (mGluR2 PAM) and inflammatory (CysLT1 antagonist) pathways is desired. Its validated efficacy in the PPE migraine model [1] supports its use in mechanistic studies exploring dual-target synergy in headache disorders.

Formulation Development and Biopharmaceutics Studies of Low-Solubility Compounds

Given its pKa of 4.5 and low aqueous solubility, LY-2300559 serves as an excellent model compound for investigating enabling formulation strategies such as solid dispersions. The 2.6-fold Cmax improvement observed with a solid dispersion over HSWG [2] provides a quantifiable benchmark for evaluating novel drug delivery technologies.

Comparative Pharmacology Studies of mGluR2 Modulators

As a dual PAM/antagonist, LY-2300559 offers a distinct pharmacological profile compared to selective mGluR2 PAMs (e.g., JNJ-40411813) or orthosteric agonists (e.g., LY404039). It is a valuable reference standard in receptor profiling panels aimed at dissecting the contributions of mGluR2 potentiation versus CysLT1 antagonism to observed in vivo effects [3].

Investigative Toxicology and Safety Profiling

LY-2300559's clinical development was halted in Phase II due to toxic effects [1]. This makes it a relevant tool for studying off-target toxicity mechanisms associated with the hydroxyacetophenone scaffold, providing critical insights for medicinal chemistry optimization and safety assessment in early drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY-2300559

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.